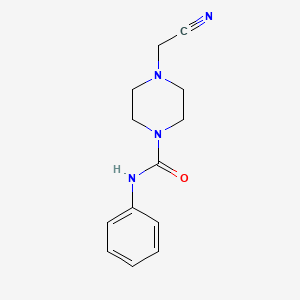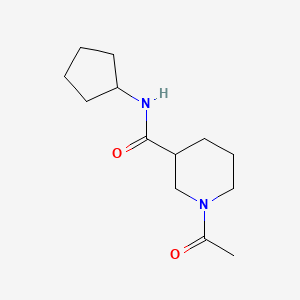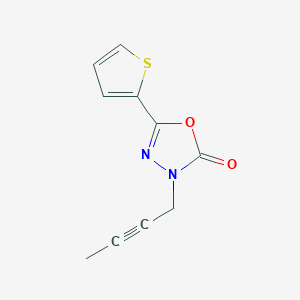
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CPP-ACP is a derivative of piperazine and is synthesized through a series of chemical reactions.
Mechanism of Action
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP works by binding to the surface of teeth and forming a protective layer that prevents the demineralization of tooth enamel. It also helps to remineralize damaged enamel by providing a source of calcium and phosphate ions. In addition, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to inhibit the growth of bacteria that cause dental caries.
Biochemical and Physiological Effects:
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the mineral content of enamel, improve the mechanical properties of dentin, and increase the resistance of teeth to acid erosion. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is its ability to remineralize damaged enamel and prevent dental caries. It is also relatively easy to synthesize and purify, making it a cost-effective candidate for the development of new dental products. However, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has some limitations for lab experiments. It can be difficult to obtain large quantities of pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP, and its properties can vary depending on the synthesis method used.
Future Directions
There are several future directions for the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP. One area of interest is the development of new dental products that incorporate 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP as an active ingredient. Another area of interest is the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP for its potential therapeutic applications in the treatment of osteoporosis and cancer. Additionally, further research is needed to better understand the mechanism of action of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP and its potential side effects.
Synthesis Methods
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is synthesized through a series of chemical reactions that involve the condensation of 4-(cyanomethyl) piperidine with N-phenylcarboxamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps to obtain pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP.
Scientific Research Applications
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been extensively studied for its potential therapeutic applications in the field of dentistry. It has been shown to have significant anti-caries and remineralization properties, making it a promising candidate for the development of new dental products. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been studied for its potential application in the treatment of osteoporosis, cancer, and other diseases.
properties
IUPAC Name |
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-6-7-16-8-10-17(11-9-16)13(18)15-12-4-2-1-3-5-12/h1-5H,7-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCXSSXTBTQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)


![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)
![1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methylpiperidine](/img/structure/B7565354.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)

![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)